molecular formula C15H19F2NO4 B8098304 (S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid

(S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid

Cat. No.: B8098304
M. Wt: 315.31 g/mol
InChI Key: HMEBRPWJVMJDBK-LBPRGKRZSA-N
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Description

(S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms on a benzene ring The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid typically involves multiple steps. One common approach is to start with a suitable benzene derivative, such as 3,5-difluorobenzene. The synthetic route may include the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Protection: Protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Chain Extension: Introduction of the butanoic acid side chain through various methods, such as Grignard reaction or alkylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

    Reduction: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amino compound, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

(S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific enzymes or receptors, modulating their activity. The Boc group provides protection during synthesis, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amino group can participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Boc-amino)-3-methylbutyric acid: Another Boc-protected amino acid with a different side chain.

    (S)-3-N-Boc-amino-2-oxo-pyrrolidin-1-yl-acetic acid: A Boc-protected amino acid derivative with a pyrrolidine ring.

    4-(N-Boc-amino)phenylboronic acid: A Boc-protected amino compound with a boronic acid group.

Uniqueness

(S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid is unique due to the presence of two fluorine atoms on the benzene ring, which can significantly alter its chemical properties and reactivity compared to other Boc-protected amino acids. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-4-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)5-4-9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,21)(H,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEBRPWJVMJDBK-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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